molecular formula C12H11N3O2S B5685015 N-(3-acetylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-(3-acetylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B5685015
M. Wt: 261.30 g/mol
InChI Key: UXDXSQOCOHHYJX-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 3-acetylphenyl isothiocyanate with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified using recrystallization techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or alcohols; reactions often require catalysts or acidic/basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use as a drug candidate due to its biological activities.

    Industry: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with cellular processes critical for the survival and proliferation of pathogens or cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)quinoline-2-carboxamide

Uniqueness

N-(3-acetylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide stands out due to its specific substitution pattern on the thiadiazole ring, which imparts unique chemical and biological properties.

Properties

IUPAC Name

N-(3-acetylphenyl)-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c1-7-11(18-15-14-7)12(17)13-10-5-3-4-9(6-10)8(2)16/h3-6H,1-2H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDXSQOCOHHYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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